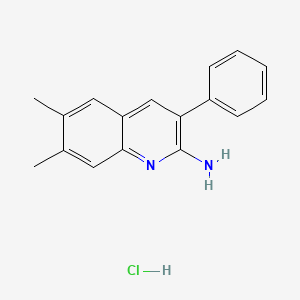

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride

Description

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride (CAS 1172344-66-9) is a quinoline derivative with a molecular formula of C₁₇H₁₇ClN₂ (molecular weight: 296.79 g/mol). Its structure features:

- A quinoline core substituted with amino (-NH₂) at position 2, methyl (-CH₃) groups at positions 6 and 7, and a phenyl ring at position 3.

- The hydrochloride salt enhances solubility in polar solvents, making it suitable for biochemical applications.

This compound is utilized in tumor suppression and apoptosis research, particularly in studies involving protein interactions, phosphorylation pathways, and cell signaling .

Properties

CAS No. |

1172344-66-9 |

|---|---|

Molecular Formula |

C17H17ClN2 |

Molecular Weight |

284.8 g/mol |

IUPAC Name |

6,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C17H16N2.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-12(11)2;/h3-10H,1-2H3,(H2,18,19);1H |

InChI Key |

CVSADUKXXDOAMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)N)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Pictet–Gams or Doebner-Type Cyclization

One classical approach involves the condensation of an appropriately substituted aniline derivative with a keto acid or aldehyde, followed by cyclization to form the quinoline ring.

This route allows for the introduction of methyl groups at positions 6 and 7 via methylation of the quinoline intermediate.

Fischer or Pfitzinger Reactions

Alternative methods utilize the Pfitzinger reaction, involving isatin derivatives and methyl ketones, to construct the quinoline nucleus with desired substituents.

- Condensation of isatin with acetyl derivatives under basic conditions.

- Cyclization to form quinoline derivatives.

- Functional group modifications to introduce amino and methyl groups.

- Final salt formation with hydrochloric acid.

Microwave-Assisted Synthesis

Recent research emphasizes microwave irradiation to accelerate reactions, improve yields, and reduce reaction times.

- Mix suitable aniline derivative, aldehyde, and methylating agents.

- Subject to microwave irradiation at optimized temperatures (e.g., 150°C for 10 minutes).

- Isolate the quinoline derivative and convert to hydrochloride salt.

Conversion to Hydrochloride Salt

The free base 2-Amino-6,7-dimethyl-3-phenylquinoline is converted into its hydrochloride salt by:

- Dissolving the base in anhydrous ethanol or methanol.

- Adding an excess of concentrated hydrochloric acid.

- Stirring at room temperature or reflux.

- Isolating the precipitated hydrochloride salt via filtration.

- Washing and drying under vacuum.

This process enhances the compound's solubility and stability for biological or analytical applications.

Summary of Research Findings

Data Table of Key Experimental Conditions

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reactions

The amino group at position 2 participates in acid-amine cross-coupling reactions. For example:

-

HATU-mediated coupling : Reacts with carboxylic acids (e.g., 2,6-dichloroisonicotinic acid) in the presence of HATU and DIPEA in DMF, yielding amide derivatives. This method achieved successful coupling for antiviral and antibacterial analogs .

Table 1: Representative Amide Coupling Conditions

| Substrate | Reagent System | Product Application | Source |

|---|---|---|---|

| 2,6-Dichloroisonicotinic acid | HATU/DIPEA/DMF | Antiviral agents | |

| Trifluoroacetic acid | HATU/DIPEA/DMF | Fluorinated derivatives |

Cyclization Reactions

The quinoline core undergoes cyclization to form fused heterocycles:

-

Rh(III)-catalyzed dimerization : Under aerobic conditions, forms indolo[3,2-c]quinoline derivatives via stepwise dimerization, leveraging the nitrogen atom’s nucleophilicity .

-

Cu(II)-catalyzed Ullman-type reactions : Facilitates domino C–C/C–N bond formation with bromobenzaldehydes, producing pyrimidine-fused quinolines in one pot .

Alkylation and Acylation

The amino group is susceptible to electrophilic substitutions:

-

Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives, enhancing solubility for pharmacological studies .

-

Alkylation : Treating with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated analogs, which are intermediates for antimalarial agents .

Table 2: Alkylation/Acylation Examples

| Reaction Type | Reagent | Conditions | Application | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride | DCM, room temp | Solubility modification | |

| Alkylation | Methyl iodide | K₂CO₃, DMF, 80°C | Antimalarial precursors |

Condensation Reactions

The amino group condenses with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives, which are precursors for antimicrobial agents .

-

Urea/thiourea condensation : Forms quinoline-urea hybrids under acidic conditions, evaluated for anticancer activity .

Halogenation and Functionalization

Electrophilic aromatic substitution occurs at the phenyl or methyl-substituted positions:

-

Chlorination : Treating with Cl₂ or SOCl₂ introduces chlorine at position 6 or 7, enhancing antibacterial potency .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the phenyl ring, yielding nitro derivatives for further reduction to amino analogs.

Biological Activity-Driven Modifications

Key structural modifications linked to bioactivity:

-

C6 substituent optimization : Chlorine at C6 improves antiplasmodial activity (EC₅₀ = 5.9 nM) compared to methoxy or fluorine analogs .

-

3-Phenyl group replacement : Substituting with heteroaromatic rings (e.g., pyridine) reduces antiviral efficacy, underscoring the phenyl group’s role in target binding .

Table 3: Structure-Activity Relationships

| Modification Site | Change | Biological Impact | Source |

|---|---|---|---|

| C6 | Cl → F | 2.5× ↓ antiplasmodial | |

| 3-Phenyl | Phenyl → Pyridine | Complete loss of antiviral |

Salt Formation and Stability

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation : Treatment with NaOH regenerates the free base, enabling further reactions in nonpolar solvents.

-

Stability : The salt form exhibits enhanced shelf life compared to the free base, critical for pharmaceutical formulations.

Scientific Research Applications

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Key Observations:

- Amino vs.

- Chloro and Methoxy vs. Methyl and Phenyl : The 4-Chloro-6,7-dimethoxy analog exhibits distinct electronic properties: chloro withdraws electrons, while methoxy donates them. This contrasts with the methyl groups in the target compound, which are weakly electron-donating but sterically bulky .

Physicochemical Properties

*Estimated based on structural similarity.

- Planarity: Methoxy-substituted quinolines (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit near-planar structures, favoring π-π stacking in crystal lattices, whereas methyl and phenyl groups in the target compound introduce steric hindrance .

Biological Activity

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique quinoline structure featuring an amino group at the 2-position, two methyl groups at the 6 and 7 positions, and a phenyl group at the 3-position. Its molecular formula is C_16H_16N_2·HCl, with a molecular weight of approximately 284.78 g/mol. The structural arrangement contributes to its diverse chemical properties and potential biological activities .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride. These methods often involve modifications that yield various derivatives with potentially enhanced properties. For example, a common synthesis approach includes the Doebner reaction involving aniline and other reagents under specific catalytic conditions .

Antibacterial Activity

Preliminary studies indicate that 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride may exhibit significant antibacterial activity. In vitro evaluations have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

These studies utilized the agar diffusion method to assess the compound's efficacy compared to standard antibiotics like ampicillin and gentamicin . The results indicated that structural modifications of related compounds could enhance antibacterial properties.

Anticancer Potential

Research has also explored the anticancer properties of quinoline derivatives, including 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride. In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines such as A549 and HCT116. The pro-apoptotic activity was particularly notable, with some compounds showing up to a 42% induction of late apoptosis in A549 cells .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of quinoline derivatives:

- Antiviral Activity : Research on quinoline analogues has revealed their potential as antiviral agents, specifically against enteroviruses. One study identified derivatives that inhibited viral replication effectively in cell lines .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties through mechanisms involving inhibition of nitric oxide production and cyclooxygenase pathways .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with specific biological targets, suggesting mechanisms behind their observed activities .

Comparative Analysis of Related Compounds

To better understand the unique attributes of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoquinoline | Basic quinoline structure | Found in various natural products |

| 4-Amino-7-methylquinoline | Methyl group at position 7 | Exhibits different biological activity |

| 2-Amino-3-methylquinoline | Methyl group at position 3 | Known for its antimalarial properties |

| 2-Amino-6-chloroquinoline | Chlorine substituent at position 6 | Enhanced antibacterial activity |

The uniqueness of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride lies in its specific arrangement of functional groups and their potential synergistic effects on biological activity, which may not be present in other similar compounds .

Q & A

Q. What are the common synthetic routes for 2-amino-6,7-dimethyl-3-phenylquinoline hydrochloride, and how do they compare in efficiency?

The compound is typically synthesized via cyclocondensation reactions. A microwave-assisted one-pot method using glycerol as a solvent under catalyst-free conditions has been reported for analogous quinoline derivatives, achieving yields of 89–95% in 4–7 minutes . Traditional thermal methods (e.g., reflux at 100°C for 2 hours) are less efficient but remain viable for scale-up. Key steps include optimizing solvent polarity (glycerol enhances dehydration) and temperature control to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

Purity and structural confirmation require a combination of:

- HPLC : To quantify impurities (<1% threshold recommended for pharmaceutical-grade standards) .

- NMR (¹H/¹³C): To verify substituent positions (e.g., methyl groups at C6/C7, phenyl at C3) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., M+H⁺ peak matching theoretical mass).

- XRD : Optional for crystalline form analysis, critical for polymorphism studies .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Hydrochloride salts are hygroscopic; prolonged exposure to humidity may cause hydrolysis. Use desiccants (silica gel) and monitor via Karl Fischer titration for water content .

Q. What biological targets or pathways are associated with this quinoline derivative?

Quinoline scaffolds are known to interact with kinases (e.g., PI3Kδ) and apoptotic pathways. While specific data for this compound is limited, structural analogs show activity in inflammation and autoimmune disease models via enzyme inhibition .

Q. How do the methyl and phenyl substituents influence physicochemical properties?

- Methyl groups (C6/C7) : Increase lipophilicity (logP ~2.5–3.0) and metabolic stability.

- Phenyl group (C3) : Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time compared to conventional methods?

Microwave irradiation accelerates reaction kinetics via dipole polarization, particularly in glycerol, which acts as both solvent and energy transfer agent. This method reduces side reactions (e.g., oxidation) and eliminates the need for metal catalysts, simplifying purification . DOE (Design of Experiments) can optimize parameters like irradiation power (300–600 W) and solvent volume for scalability.

Q. What challenges arise in characterizing trace impurities or degradation products?

Impurities may include:

- Unreacted intermediates : Detectable via LC-MS with ion-trap detectors.

- Hydrolysis products : Monitor for free amine formation under acidic/basic conditions .

- Isomeric byproducts : Resolve using chiral HPLC columns or 2D-NMR (NOESY for spatial proximity analysis).

Q. How can in vitro assays elucidate the compound’s mechanism of action?

Q. What strategies validate analytical methods for regulatory compliance?

Follow ICH Q2(R1) guidelines:

Q. Why is solvent choice critical in synthesis, and how does glycerol enhance reactivity?

Glycerol’s high boiling point (290°C) enables reflux-free reactions, while its hydroxyl groups stabilize transition states via hydrogen bonding. This reduces activation energy and facilitates cyclization without side-product formation . Compare with DMF, which may require catalysts and generate toxic waste.

Q. How are isotope-labeled analogs (e.g., D6 derivatives) used in pharmacokinetic studies?

Deuterated versions (e.g., 6,7-D6-dimethyl groups) serve as internal standards in LC-MS for precise quantification. They also trace metabolic pathways via MS/MS fragmentation patterns, identifying hydroxylation or demethylation sites .

Q. What computational methods predict receptor-ligand interactions for this compound?

- Docking simulations (AutoDock Vina) : Model binding to PI3Kδ’s ATP pocket, focusing on hydrophobic interactions with phenyl/methyl groups.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does pH affect stability in aqueous formulations?

Hydrochloride salts are stable at pH 2–4. Above pH 5, free base precipitation occurs. Use accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring to identify degradation pathways (e.g., hydrolysis, oxidation) .

Q. What green chemistry metrics apply to its synthesis?

- E-factor : Calculate waste (kg/kg product); microwave methods reduce solvent use.

- Atom economy : >85% achievable via one-pot synthesis .

- PMI (Process Mass Intensity) : Aim for <15 using solvent recovery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.